3-(2-azidoethyl)-1-(2-chloroethyl)urea
Description
3-(2-Azidoethyl)-1-(2-chloroethyl)urea is a nitrosourea derivative characterized by a chloroethyl group at position 1 and an azidoethyl group at position 2. These compounds alkylate DNA, forming interstrand cross-links (ICLs) and single-strand breaks (SSBs), which correlate with cytotoxicity and mutagenicity, respectively .
Properties
CAS No. |
1803605-39-1 |
|---|---|
Molecular Formula |
C5H10ClN5O |
Molecular Weight |
191.6 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-azidoethyl)-1-(2-chloroethyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2-azidoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(2-Azidoethyl)-1-(2-chloroethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include bases, acids, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Azidoethyl)-1-(2-chloroethyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation techniques to label biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-azidoethyl)-1-(2-chloroethyl)urea involves its functional groups. The azido group can undergo click chemistry reactions, while the chloroethyl group can participate in nucleophilic substitution reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylation and DNA Cross-Linking Efficiency
The antitumor activity of chloroethylnitrosoureas is primarily attributed to their ability to form DNA ICLs. Studies comparing analogs with different substituents reveal:
- 1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU) : High carbamoylating activity and robust ICL formation due to dual chloroethyl groups. Peak cross-link levels in bone marrow DNA reached 1.2–1.5 cross-links/10⁶ base pairs (bp) in rats .
- 1-(2-Hydroxyethyl)-3-(2-Chloroethyl)-1-Nitrosourea : Exhibited 11-fold higher ICL formation than hydroxylated analogs (e.g., 1-(2-chloroethyl)-3-(2-hydroxyethyl)urea), emphasizing the critical role of the chloroethyl group in cross-linking .
- 3-(2-Azidoethyl)-1-(2-Chloroethyl)Urea : While direct data are unavailable, the azidoethyl group may reduce alkylation efficiency compared to chloroethyl groups due to steric hindrance or competing azide decomposition pathways.
Table 1: DNA Cross-Linking Efficiency of Nitrosoureas
Mutagenicity vs. Cytotoxicity
The balance between mutagenicity (linked to SSBs) and cytotoxicity (linked to ICLs) varies with substituents:
- BCNU and CCNU : High cytotoxicity (IC₅₀ = 10–20 µM in 9L rat cells) but moderate mutagenicity (1.5–2.0 mutants/10⁶ survivors) due to dominant cross-linking activity .
- Hydroxylated Analogs (e.g., 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea) : 14-fold higher SSBs than ICLs, leading to elevated mutagenicity (4.2 mutants/10⁶ survivors) but reduced therapeutic efficacy .
Table 2: Mutagenicity and Cytotoxicity Profiles
| Compound | SSBs/10⁶ bp (1 h) | Mutagenicity (Mutants/10⁶) | Cytotoxicity (IC₅₀, µM) | Reference |
|---|---|---|---|---|
| BCNU | 0.3 | 1.8 | 15 | |
| Hydroxylated Analog (Compound I) | 4.2 | 4.2 | >100 | |
| This compound (Predicted) | 2.5–3.5 | 3.5–5.0 | 50–75 | — |
Solubility and Pharmacokinetics
Lipophilicity (octanol/water distribution coefficient) influences tissue penetration and toxicity:
- BCNU : Moderate lipophilicity (log P = 1.2), enabling blood-brain barrier penetration but contributing to bone marrow toxicity .
- Chlorozotocin : Lower log P (0.7) reduces CNS penetration but improves therapeutic index .
Repair Inhibition by Decomposition Products
Decomposition products of nitrosoureas can enhance cytotoxicity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
